(4-Acetyloxy-3-aminophenyl)arsonous acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-3-aminophenyl)arsonous acid typically involves the reaction of 4-aminophenol with arsenic acid, followed by acetylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, considering the toxic nature of arsenic compounds .
Chemical Reactions Analysis
Types of Reactions
(4-Acetyloxy-3-aminophenyl)arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acids.
Reduction: Reduction reactions can convert the arsonous acid group to arsine derivatives.
Substitution: The amino and acetyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include arsonic acids, arsine derivatives, and substituted phenyl compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
(4-Acetyloxy-3-aminophenyl)arsonous acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of (4-Acetyloxy-3-aminophenyl)arsonous acid involves its interaction with molecular targets, such as enzymes and proteins. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Arsanilic acid:
Phenylarsonic acid: Another related compound, differing in the absence of amino and acetyloxy groups.
Properties
CAS No. |
7145-95-1 |
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Molecular Formula |
C8H10AsNO4 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
(4-acetyloxy-3-aminophenyl)arsonous acid |
InChI |
InChI=1S/C8H10AsNO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4,12-13H,10H2,1H3 |
InChI Key |
UWQPPASVRACDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[As](O)O)N |
Origin of Product |
United States |
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